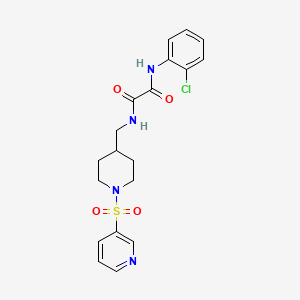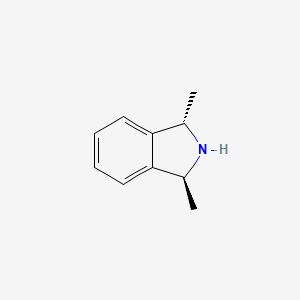![molecular formula C14H24ClFN2O4 B2533284 2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride CAS No. 2413904-33-1](/img/structure/B2533284.png)
2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride is a useful research compound. Its molecular formula is C14H24ClFN2O4 and its molecular weight is 338.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Decomposition in Plasma Reactors
Research on similar complex compounds, like Methyl tert-butyl ether (MTBE), has shown applications in environmental science, particularly in the decomposition of air toxics using radio frequency (RF) plasma reactors. This method demonstrates the potential for decomposing and converting various ethers into simpler molecules, which could be an insight into the degradation or transformation processes applicable to the specified compound under study for environmental remediation purposes (Hsieh et al., 2011).
Synthesis and Manufacturing
The synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl, which shares a similar complexity in terms of halogenation and ring structures with the compound , illustrates the chemical engineering and synthesis applications of such compounds. These processes are crucial for the manufacture of pharmaceuticals, agrochemicals, and materials science, demonstrating the broad range of scientific research applications these types of compounds can have, from initial synthesis to potential industrial applications (Qiu et al., 2009).
Environmental Fate and Biodegradation
The environmental fate and biodegradation pathways of compounds like ethyl tert-butyl ether (ETBE) provide insights into the environmental chemistry and ecotoxicology of chemical compounds. Understanding how these compounds degrade or persist in the environment, including potential microbial degradation pathways, is critical for assessing their environmental impact and for developing strategies for pollution mitigation or remediation (Thornton et al., 2020).
Chemical Recycling and Sustainable Chemistry
The chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), showcases the application of complex chemical processes in sustainability and materials science. This research area explores methods for breaking down and repurposing polymers, highlighting the role of chemical engineering in addressing environmental challenges and promoting a circular economy (Karayannidis & Achilias, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN2O4.ClH/c1-5-20-10(18)14(15)7-16-6-13(14)8-17(9-13)11(19)21-12(2,3)4;/h16H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIPGJOOIXHGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC12CN(C2)C(=O)OC(C)(C)C)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)
![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)

![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2533218.png)
![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)

![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)
